molecular formula C4H5ClO2 B12507426 Methyl 3-chloroprop-2-enoate

Methyl 3-chloroprop-2-enoate

Cat. No.: B12507426
M. Wt: 120.53 g/mol
InChI Key: ZLDNFLVIPPOXQL-UHFFFAOYSA-N
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Description

Methyl 3-chloroprop-2-enoate is an organic compound with the molecular formula C4H5ClO2 It is a chlorinated ester, specifically a derivative of acrylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCOOCH}_3 + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{CClCOOCH}_3 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloroprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Polymerization: The compound can undergo polymerization to form polyesters or other polymeric materials.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like methanol or dimethyl sulfoxide (DMSO).

    Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HCl) in the presence of a catalyst or under UV light.

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Addition Reactions: Formation of dihalogenated or halogenated esters.

    Polymerization: Formation of polymeric chains with ester linkages.

Scientific Research Applications

Methyl 3-chloroprop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the production of polymers and copolymers with specific properties.

    Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Industrial Chemistry: Utilized in the manufacture of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-chloroprop-2-enoate depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, resulting in the addition of new groups to the molecule. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the ester group, which makes the double bond more susceptible to attack by nucleophiles and electrophiles.

Comparison with Similar Compounds

Methyl 3-chloroprop-2-enoate can be compared with other chlorinated esters and acrylic acid derivatives:

    Methyl 2-chloropropionate: Similar in structure but lacks the double bond, resulting in different reactivity and applications.

    Ethyl 3-chloroprop-2-enoate: Similar reactivity but with an ethyl ester group instead of a methyl ester, which can influence solubility and boiling point.

    Methyl 3-bromoprop-2-enoate:

The uniqueness of this compound lies in its combination of a reactive double bond and a chlorine atom, making it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

methyl 3-chloroprop-2-enoate

InChI

InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3

InChI Key

ZLDNFLVIPPOXQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCl

Origin of Product

United States

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